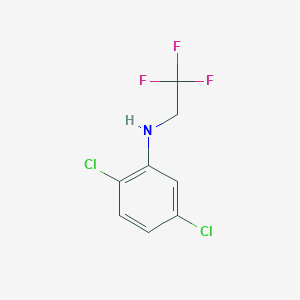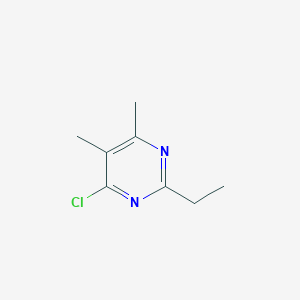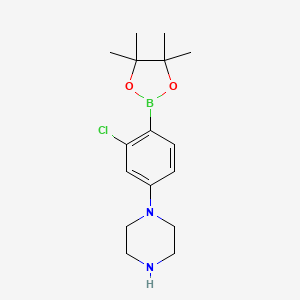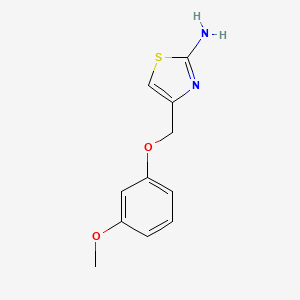
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is an organic compound characterized by the presence of dichlorophenyl and trifluoroethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 2,5-dichlorophenylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or quinone derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoroethylamine moiety.
2,2,2-Trifluoroethylamine: Contains the trifluoroethylamine group but lacks the dichlorophenyl group.
2,5-Dichloroaniline: Similar structure but without the trifluoroethyl group.
Uniqueness
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is unique due to the combination of dichlorophenyl and trifluoroethylamine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H6Cl2F3N |
|---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
2,5-dichloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI-Schlüssel |
ALOPPYUURPIYKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)


amine](/img/structure/B13069369.png)
![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)







![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13069420.png)
